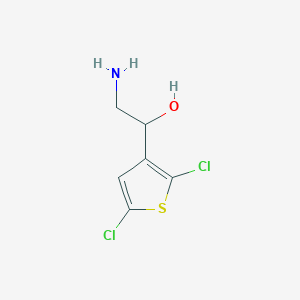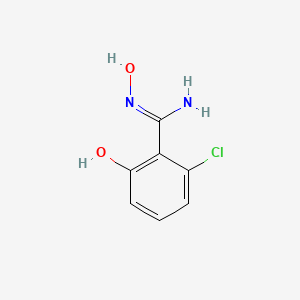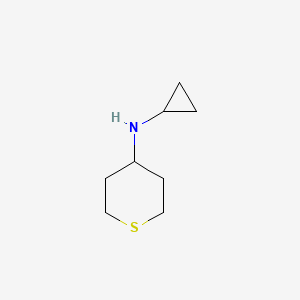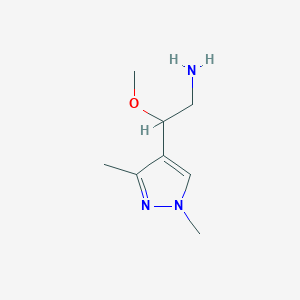
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is a chemical compound with a molecular structure that includes an amino group, a hydroxyl group, and a dichlorothiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol typically involves the reaction of 2,5-dichlorothiophene with ethylene oxide in the presence of a base, followed by the introduction of an amino group through reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The dichlorothiophene ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanone.
Reduction: Formation of 2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the dichlorothiophene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(2,5-dichlorothiophen-3-yl)ethanone
- 2-Amino-3-(2,5-dichlorothiophen-3-yl)propan-1-ol
- 2-(2,5-Dichlorothiophen-3-yl)ethan-1-amine
Uniqueness
2-Amino-1-(2,5-dichlorothiophen-3-yl)ethan-1-ol is unique due to the presence of both an amino and a hydroxyl group, which allows for a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C6H7Cl2NOS |
|---|---|
Peso molecular |
212.10 g/mol |
Nombre IUPAC |
2-amino-1-(2,5-dichlorothiophen-3-yl)ethanol |
InChI |
InChI=1S/C6H7Cl2NOS/c7-5-1-3(4(10)2-9)6(8)11-5/h1,4,10H,2,9H2 |
Clave InChI |
CPOLDZJVMKFDNN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(CN)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[(Benzyloxy)carbonyl]-3-fluoropiperidin-4-yl}acetic acid](/img/structure/B15274576.png)
![2,2-Dimethyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B15274579.png)
![Spiro[4.5]decane-6-thiol](/img/structure/B15274585.png)

![[3-(3-Fluorophenyl)oxiran-2-YL]methanol](/img/structure/B15274600.png)
![2-[Amino(cyclopropyl)methyl]-4-fluorophenol](/img/structure/B15274605.png)

![2-[2-(Methylamino)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethan-1-ol](/img/structure/B15274617.png)


![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

